molecular formula C15H16BrN3S B11378942 6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11378942
M. Wt: 350.3 g/mol
InChI Key: FOXFNSWKJGQKHI-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-amino-5-pentan-3-yl-1,3,4-thiadiazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b][1,3,4]thiadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-(4-Chlorophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    6-(4-Methylphenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole: The presence of a methyl group instead of bromine may result in different reactivity and applications.

Uniqueness

The presence of the 4-bromophenyl group in 6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole may confer unique properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.

Properties

Molecular Formula

C15H16BrN3S

Molecular Weight

350.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-pentan-3-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16BrN3S/c1-3-10(4-2)14-18-19-9-13(17-15(19)20-14)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3

InChI Key

FOXFNSWKJGQKHI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Br

Origin of Product

United States

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